

The Role of BRD8 in Inflammatory Diseases: A Technical Guide

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Compound of Interest

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Abstract

Bromodomain-containing protein 8 (BRD8) is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. Emerging evidence suggests that BRD8 is a significant modulator of inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of BRD8's function in inflammatory diseases, its known signaling pathways, and its potential as a therapeutic target. This document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate further research and drug development in this area.

Introduction to BRD8 and its Function in Gene Regulation

BRD8 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are characterized by the presence of one or more bromodomains. These domains are approximately 110 amino acids in length and function as "readers" of epigenetic marks, specifically binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to specific genomic loci, thereby influencing gene expression.

BRD8 is known to be a component of the NuA4/TIP60 histone acetyltransferase complex, which is involved in transcriptional activation and DNA repair[1]. As a coactivator for various nuclear receptors, BRD8 participates in a wide range of cellular processes[2]. Its role in cancer biology is increasingly recognized, with studies showing its involvement in cell cycle progression and the regulation of tumor suppressor p53 target genes[3][4].

BRD8 in the Inflammatory Response

Recent studies have begun to elucidate the specific functions of BRD8 in the context of inflammation, particularly in the innate immune response and the regulation of macrophage activity.

Regulation of Innate Immunity in Epithelial Cells

In human lung epithelial cells, BRD8 appears to act as a negative regulator of the innate immune response. Depletion of BRD8 using siRNA leads to an increased secretion of pro-inflammatory chemokines and antimicrobial peptides[5]. This suggests that BRD8 normally functions to dampen the expression of these inflammatory mediators, and its inhibition could therefore potentiate an inflammatory response in this cell type.

Modulation of Macrophage Polarization and Function

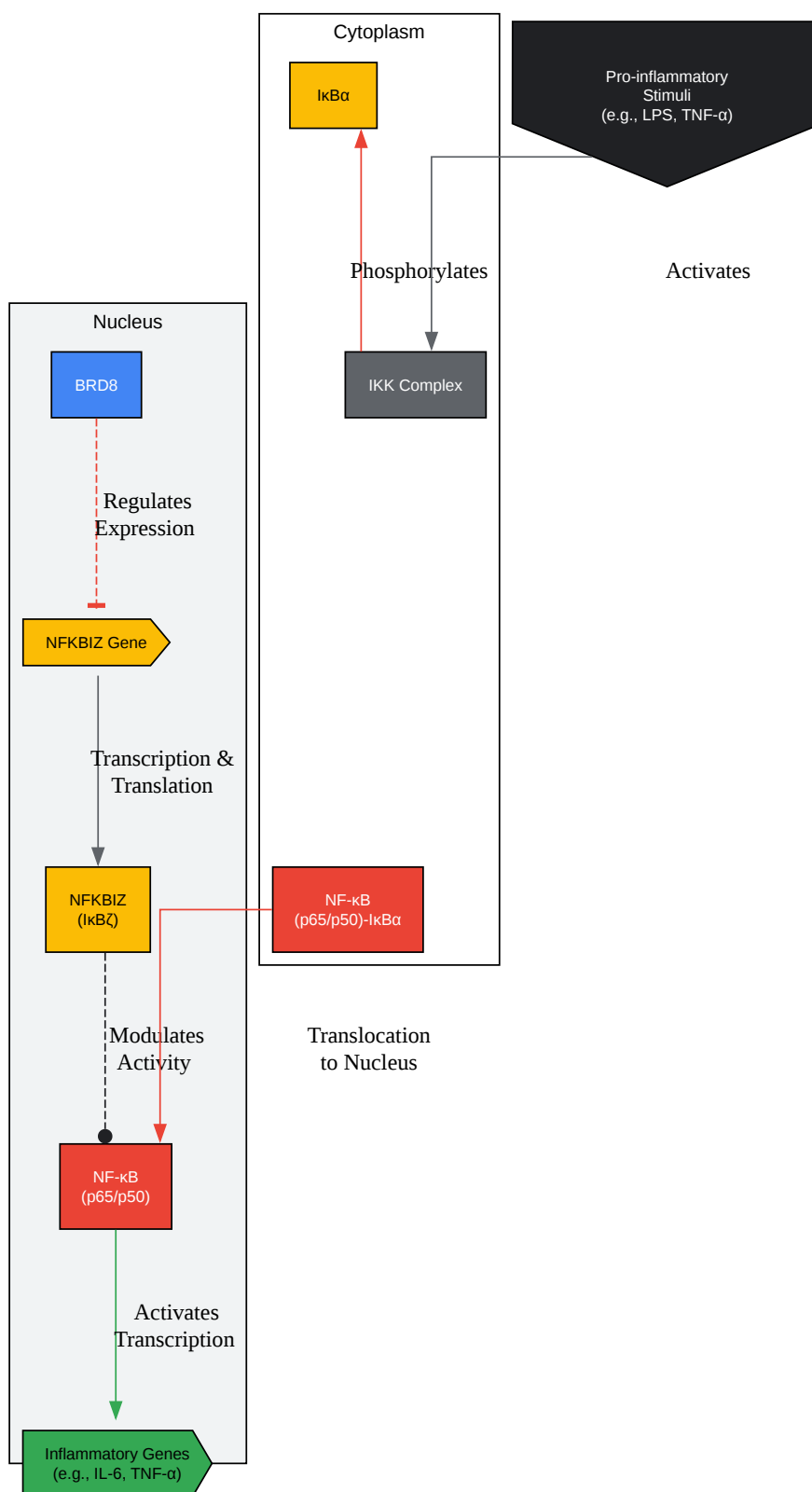
Macrophages, key players in the inflammatory response, can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) macrophages. In the context of colorectal cancer, BRD8 has been shown to influence the polarization of tumor-associated macrophages (TAMs). Knockdown of BRD8 in a macrophage cell line (THP-1) inhibited the polarization towards an M2-like phenotype, characterized by a decrease in the expression of M2 markers such as CD163, Arginase-1 (Arg1), and the anti-inflammatory cytokine Interleukin-10 (IL-10)[6]. This indicates that BRD8 may play a role in promoting an anti-inflammatory or pro-tumorigenic macrophage phenotype in certain contexts.

BRD8 and Key Inflammatory Signaling Pathways

While direct physical interaction between BRD8 and core components of major inflammatory signaling pathways like NF- κ B remains to be definitively established, evidence points towards an indirect regulatory role.

The NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While a direct binding of BRD8 to NF- κ B subunits like p65/RelA has not been reported, studies have shown that depletion of BRD8 in lung epithelial cells leads to the upregulation of NF κ B inhibitor zeta (NFKBIZ)[7]. NFKBIZ is an atypical I κ B protein that can both positively and negatively regulate NF- κ B activity depending on the context. This finding suggests that BRD8 may indirectly modulate NF- κ B signaling by controlling the expression of its regulators. The precise mechanism and the functional consequence of this regulation on the overall inflammatory response require further investigation.



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Caption: Putative role of BRD8 in modulating the NF-κB signaling pathway.

Quantitative Data on BRD8-Mediated Gene Expression

The following tables summarize the quantitative data from studies investigating the impact of BRD8 modulation on gene expression related to inflammation.

Table 1: Effect of BRD8 siRNA Depletion on Chemokine and Antimicrobial Peptide Secretion in Lung Epithelial Cells (Calu-3)

Gene	Protein Secretion Change (Fold Increase vs. Control)	p-value	Reference
DEFB1	~3.5	< 0.001	[5]
CCL5	~4.0	< 0.0001	[5]
CXCL2	~2.5	< 0.01	[5]

Table 2: Effect of BRD8 shRNA Knockdown on M2 Macrophage Marker Expression in THP-1 Cells

Gene	mRNA Expression Change (Fold Decrease vs. Control)	Reference
CD163	Significant Reduction	[6]
Arg1	Significant Reduction	[6]
IL-10	Significant Reduction	[6]
CD206	Significant Reduction	[6]

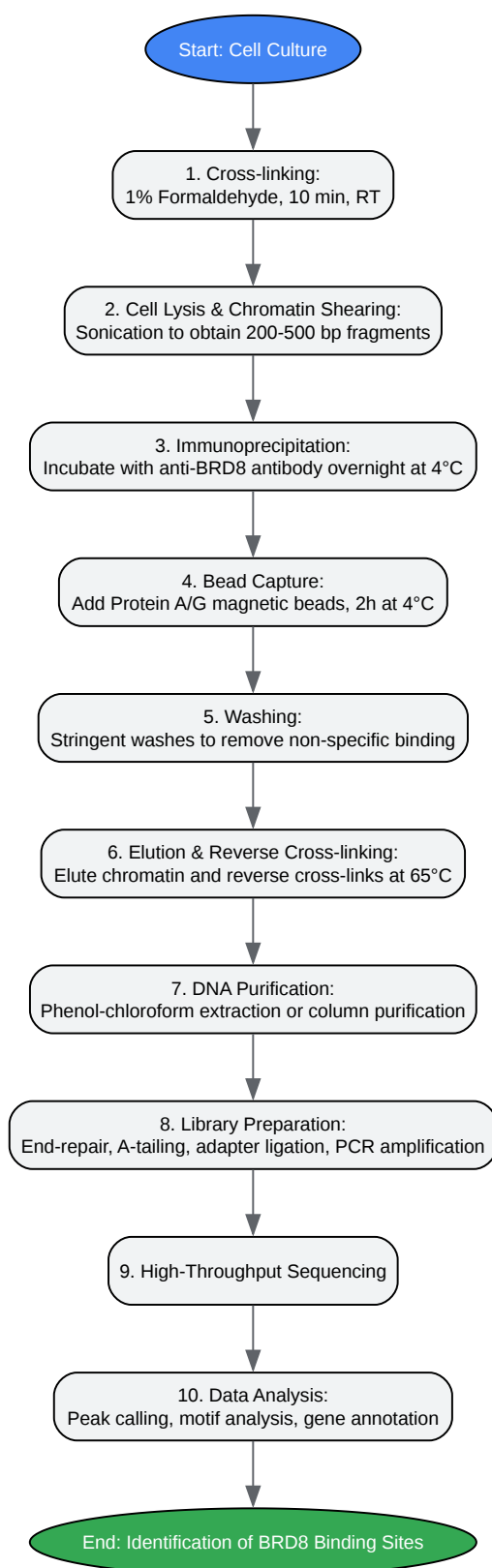
Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of BRD8 in inflammatory diseases. These are adapted from standard protocols and should be

optimized for specific cell types and experimental conditions.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRD8

This protocol is for identifying the genomic binding sites of BRD8.



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Caption: Workflow for BRD8 Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Materials:

- Cell culture reagents
- 1% Formaldehyde solution
- Glycine
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Anti-BRD8 antibody (validated for ChIP)
- Isotype control IgG
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit
- NGS library preparation kit

Procedure:

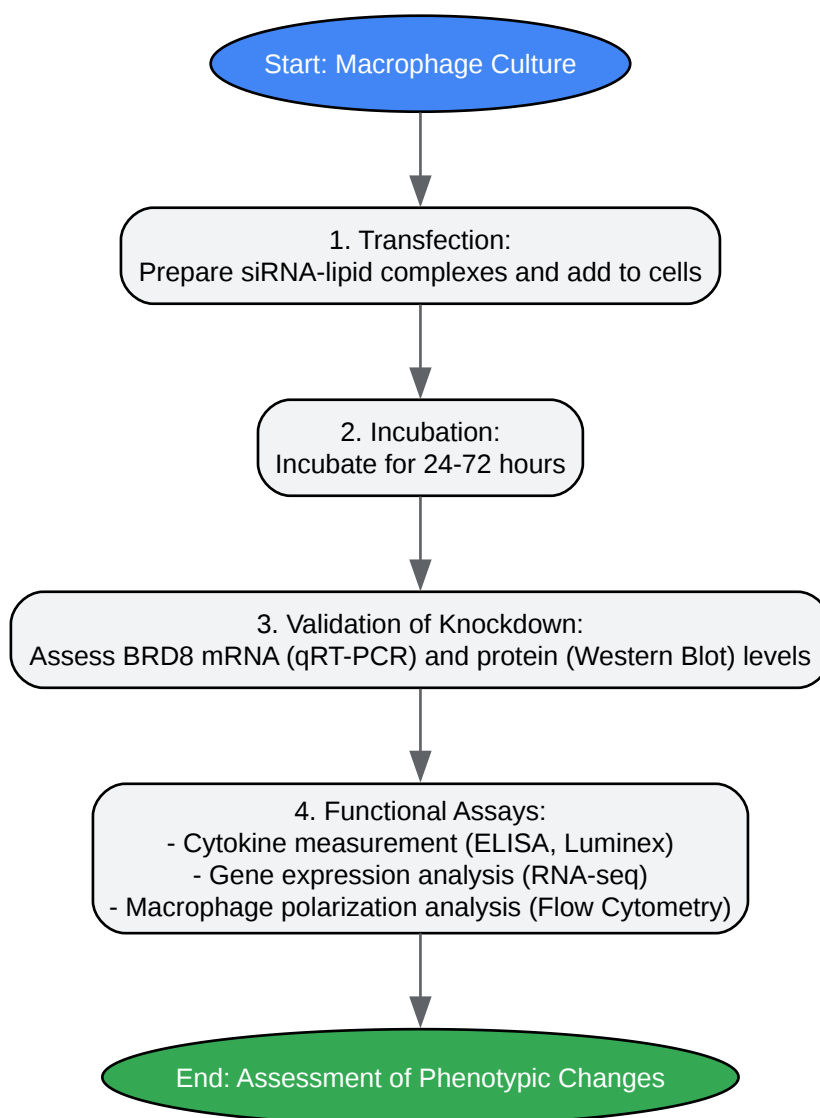
- **Cross-linking:** Treat cultured cells (e.g., macrophages, synovial fibroblasts) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
- **Cell Lysis and Chromatin Shearing:** Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
- **Immunoprecipitation:** Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin with an anti-BRD8 antibody or control IgG overnight at 4°C with

rotation.

- **Bead Capture:** Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2 hours at 4°C to capture the immune complexes.
- **Washing:** Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight.
- **DNA Purification:** Treat the sample with RNase A and Proteinase K, followed by DNA purification.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to the reference genome, perform peak calling to identify BRD8 binding sites, and conduct downstream analysis such as motif discovery and gene ontology.

siRNA-mediated Knockdown of BRD8 in Macrophages

This protocol describes the transient silencing of BRD8 expression in macrophages.



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Caption: Workflow for siRNA-mediated knockdown of BRD8 in macrophages.

Materials:

- Macrophage cell line (e.g., THP-1) or primary macrophages
- BRD8-specific siRNA and non-targeting control siRNA
- Transfection reagent suitable for macrophages (e.g., Lipofectamine RNAiMAX)
- Opti-MEM or other serum-free medium

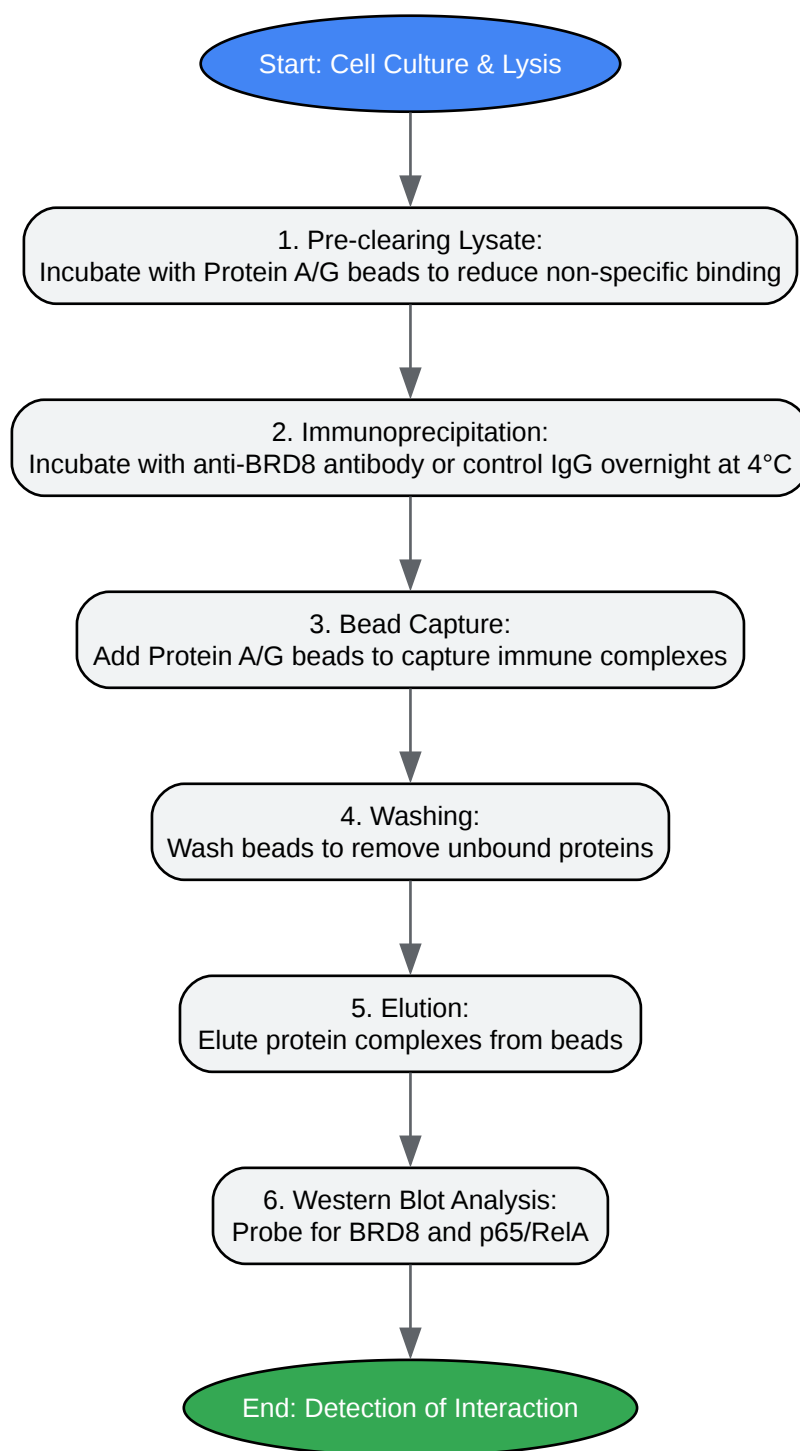
- Reagents for qRT-PCR and Western blotting
- Reagents for functional assays (e.g., ELISA kits)

Procedure:

- **Cell Seeding:** Seed macrophages in antibiotic-free medium 24 hours prior to transfection to achieve 50-70% confluency.
- **Transfection Complex Formation:** Dilute BRD8 siRNA or control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
- **Transfection:** Add the siRNA-transfection reagent complexes to the cells and gently mix.
- **Incubation:** Incubate the cells for 24-72 hours.
- **Validation of Knockdown:** Harvest a subset of cells to confirm the knockdown of BRD8 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
- **Functional Assays:** Use the remaining cells for downstream functional assays, such as stimulating with an inflammatory agent (e.g., LPS) and measuring cytokine production, or analyzing changes in macrophage polarization markers by flow cytometry.

Co-immunoprecipitation (Co-IP) of BRD8 and NF- κ B p65/RelA

This protocol aims to determine if BRD8 physically interacts with the p65 subunit of NF- κ B.



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Caption: Workflow for Co-immunoprecipitation of BRD8 and NF-κB p65/RelA.

Materials:

- Cells expressing BRD8 and p65/RelA
- Co-IP lysis buffer with protease and phosphatase inhibitors
- Anti-BRD8 antibody (validated for IP)
- Anti-p65/RelA antibody (for Western blotting)
- Isotype control IgG
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Reagents for Western blotting

Procedure:

- **Cell Lysis:** Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
- **Pre-clearing:** Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with an anti-BRD8 antibody or a control IgG overnight at 4°C.
- **Bead Capture:** Add protein A/G beads to pull down the antibody-protein complexes.
- **Washing:** Wash the beads several times with Co-IP wash buffer to remove unbound proteins.
- **Elution:** Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both BRD8 (to confirm successful immunoprecipitation)

and p65/RelA (to detect the co-immunoprecipitated protein).

BRD8 in Specific Inflammatory Diseases: Current Gaps and Future Directions

While the foundational role of BRD8 in inflammation is beginning to be understood, its specific contributions to major inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease are still largely unknown.

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Fibroblast-like synoviocytes (FLS) are key pathogenic cells in RA, contributing to inflammation and joint damage[8]. Given that other bromodomain proteins, such as BRD4, have been implicated in the inflammatory phenotype of RA FLS, investigating the role of BRD8 in these cells is a logical next step. Future research should focus on:

- Determining the expression levels of BRD8 in synovial tissue from RA patients compared to healthy controls.
- Investigating the effect of BRD8 inhibition on the production of pro-inflammatory cytokines (e.g., IL-6, TNF- α) and matrix metalloproteinases (MMPs) by RA FLS.
- Exploring the potential of BRD8 as a therapeutic target in animal models of arthritis.

Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The intestinal epithelium and mucosal immune cells are central to IBD pathogenesis. While studies have highlighted the importance of BRD4 in IBD[9][10], the role of BRD8 is yet to be explored. A study on a similarly named protein, BTBD8, has shown that its deficiency can protect against colitis in mice by improving intestinal barrier function and reducing macrophage-mediated inflammation. This suggests that members of the BTB/POZ and bromodomain-containing protein families could be important regulators of intestinal inflammation. Future studies should aim to:

- Examine the expression of BRD8 in intestinal biopsies from IBD patients.
- Determine the function of BRD8 in intestinal epithelial cells and mucosal immune cells in the context of inflammation.
- Utilize animal models of colitis to investigate the in vivo consequences of BRD8 modulation on disease severity.

Conclusion and Therapeutic Implications

BRD8 is emerging as a multifaceted regulator of inflammatory processes, with demonstrated roles in the innate immune response of epithelial cells and the polarization of macrophages. Its indirect connection to the NF- κ B signaling pathway through the regulation of NFKBIZ provides a potential mechanism for its immunomodulatory effects. While the current body of evidence is still developing, the available data suggest that targeting BRD8 could be a viable therapeutic strategy for certain inflammatory conditions. However, a more in-depth understanding of its specific functions in different inflammatory diseases, its direct interaction partners, and the full spectrum of its target genes is necessary to advance the development of BRD8-targeted therapies. The experimental approaches outlined in this guide provide a framework for the research community to further unravel the complex role of BRD8 in inflammatory diseases.

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